Neuropeptide Y (22-36)
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Overview
Description
Neuropeptide Y (22-36) is a fragment of the larger neuropeptide Y, which is a 36-amino acid peptide abundantly expressed throughout the mammalian nervous system. This fragment, consisting of amino acids 22 to 36, retains significant biological activity and is involved in various physiological processes, including regulation of appetite, anxiety, and circadian rhythms .
Mechanism of Action
Target of Action
Neuropeptide Y (22-36) primarily targets the Neuropeptide Y receptors, mainly Y1, Y2, Y4, and Y6 . These receptors are predominantly found in the nervous system and are involved in a variety of physiological processes .
Mode of Action
Neuropeptide Y (22-36) interacts with its targets, the Neuropeptide Y receptors, to modulate a variety of biological processes. It acts as a neurotransmitter or neuromodulator, affecting pathways that range from cellular (excitability, neurogenesis) to circuit level (food intake, stress response, pain perception) .
Biochemical Pathways
Neuropeptide Y (22-36) affects several biochemical pathways. It plays a role in dietary consumption via various factors like signaling the central nervous system for a prerequisite of energy in the hypothalamus by mediating appetite . It also plays a critical role in the immune function and inflammatory response of the central nervous system such as modulation of chemotaxis of immune cells, phagocytosis, and production and release of cytokines .
Pharmacokinetics
It is known that neuropeptide y is primarily synthesized and released by neurons, which in the peripheral nervous system are predominantly sympathetic neurons .
Action Environment
The action of Neuropeptide Y (22-36) can be influenced by various environmental factors. For instance, it is closely connected to body temperature regulation, obesity development, glucose metabolism, and emotional expression, which are all immunomodulatory factors for the immune system .
Biochemical Analysis
Biochemical Properties
Neuropeptide Y (22-36) interacts with various enzymes, proteins, and other biomolecules. It is a more potent inhibitor of calmodulin-stimulated phosphodiesterase than Neuropeptide Y itself . The inhibitory effect depends on the basic amphiphilic helical nature of the fragment .
Cellular Effects
Neuropeptide Y (22-36) has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate immune cell trafficking, T helper cell differentiation, cytokine secretion, natural killer cell activity, phagocytosis, and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Neuropeptide Y (22-36) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Neuropeptide Y (22-36) change over time in laboratory settings . It has been shown that the serum concentrations of Neuropeptide Y increase gradually above baseline levels until follow-up .
Dosage Effects in Animal Models
The effects of Neuropeptide Y (22-36) vary with different dosages in animal models . Further evaluation and detection of Neuropeptide Y need to be investigated for animal models of various diseases like retinal degeneration and immune mechanisms .
Metabolic Pathways
Neuropeptide Y (22-36) is involved in various metabolic pathways . It can inhibit sympathetic preganglionic neurons, down-regulate brown fat UCP-1 expression, reduce body energy expenditure, and down-regulate the basal metabolic rate .
Transport and Distribution
Neuropeptide Y (22-36) is transported and distributed within cells and tissues . It is expressed throughout the colonic epithelium, mucosal nerve, heart, adrenal gland, kidney, and placenta .
Subcellular Localization
It is known that Neuropeptide Y is stored in small punctate structures, with a fluorescence pattern different from that observed for von Willebrand factor, indicating distinct storage compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide Y (22-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of neuropeptide Y (22-36) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide Y (22-36) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the modification of specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-methylmorpholine (NMM) and various protecting group reagents.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
Scientific Research Applications
Neuropeptide Y (22-36) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological processes such as appetite, anxiety, and circadian rhythms.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity, anxiety disorders, and circadian rhythm disturbances.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Neuropeptide Y (22-36) is similar to other peptides in the neuropeptide Y family, including:
Peptide YY (PYY): A 36-amino acid peptide with similar physiological functions but primarily found in the gastrointestinal tract.
Pancreatic Polypeptide (PP): Another member of the family, involved in regulating pancreatic secretions and gastrointestinal motility
Uniqueness: Neuropeptide Y (22-36) is unique in its specific sequence and the particular physiological roles it plays, especially in the central nervous system. Its ability to modulate appetite, anxiety, and circadian rhythms distinguishes it from other related peptides .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H139N29O21/c1-11-43(7)65(112-79(132)60(35-48-21-25-51(118)26-22-48)109-76(129)61(36-49-38-96-40-100-49)110-73(126)54(17-14-30-98-84(92)93)103-75(128)58(32-41(3)4)107-69(122)45(9)101-70(123)52(86)39-115)80(133)111-62(37-64(88)120)77(130)108-59(33-42(5)6)78(131)113-66(44(8)12-2)81(134)114-67(46(10)116)82(135)105-55(18-15-31-99-85(94)95)71(124)104-56(27-28-63(87)119)74(127)102-53(16-13-29-97-83(90)91)72(125)106-57(68(89)121)34-47-19-23-50(117)24-20-47/h19-26,38,40-46,52-62,65-67,115-118H,11-18,27-37,39,86H2,1-10H3,(H2,87,119)(H2,88,120)(H2,89,121)(H,96,100)(H,101,123)(H,102,127)(H,103,128)(H,104,124)(H,105,135)(H,106,125)(H,107,122)(H,108,130)(H,109,129)(H,110,126)(H,111,133)(H,112,132)(H,113,131)(H,114,134)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMKMLJWEDUFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H139N29O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1903.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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